1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone
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Overview
Description
1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone is a synthetic organic compound with the molecular formula C17H13FN2O. It features a quinoline ring system substituted with a fluorine atom, which is known to enhance the biological activity of the compound.
Preparation Methods
The synthesis of 1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone typically involves multiple steps, including the formation of the quinoline ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .
Chemical Reactions Analysis
1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, where nucleophiles such as amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and mild reducing agents for reduction. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and other biochemical processes.
Medicine: Due to its potential biological activity, it is investigated for its use in developing new drugs, particularly those targeting bacterial and viral infections.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the quinoline ring enhances the compound’s ability to bind to these targets, leading to inhibition or modulation of their activity. This interaction can disrupt essential biological pathways, making the compound effective against certain diseases .
Comparison with Similar Compounds
1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone is unique due to its specific substitution pattern and the presence of a fluorine atom. Similar compounds include:
Fluoroquinolones: These compounds also contain a fluorine-substituted quinoline ring and are known for their antibacterial activity.
Quinoline derivatives: Other quinoline-based compounds with different substituents can exhibit varying biological activities, but the presence of fluorine in this compound enhances its potency and specificity.
Properties
IUPAC Name |
1-[3-[(6-fluoroquinolin-4-yl)amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c1-11(21)12-3-2-4-14(9-12)20-17-7-8-19-16-6-5-13(18)10-15(16)17/h2-10H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTVXGCGCNYQQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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